molecular formula C17H18O2 B1453701 3,5-Dimethyl-4-[(3-methylphenyl)methoxy]benzaldehyde CAS No. 1040033-13-3

3,5-Dimethyl-4-[(3-methylphenyl)methoxy]benzaldehyde

Cat. No. B1453701
M. Wt: 254.32 g/mol
InChI Key: NLEDJTHLAZRZJT-UHFFFAOYSA-N
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Description

“3,5-Dimethyl-4-[(3-methylphenyl)methoxy]benzaldehyde” is a chemical compound with the empirical formula C17H18O2 . It has a molecular weight of 254.32 .


Molecular Structure Analysis

The molecular structure of “3,5-Dimethyl-4-[(3-methylphenyl)methoxy]benzaldehyde” can be represented by the SMILES string O=CC1=CC(C)=C(OCC(C=CC=C2)=C2C)C(C)=C1 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Alternative Synthesis Methods : A procedure involving the hydrogenation and protection of commercially available 3-hydroxy-4-methoxy-benzaldehyde led to the synthesis of methoxy methyl ether of 2-methoxy-5-methylphenol, further processed into various compounds (Banerjee et al., 2013).
  • Cytotoxicity and Synthesis of Amorfrutins : A study synthesized amorfrutins A and B from 3,5-Dimethoxy-benzaldehyde and evaluated their cytotoxicity, showing promising selective cytotoxicity for human tumor cell lines compared to non-malignant fibroblasts (Brandes et al., 2020).

Materials and Polymer Chemistry

  • Synthesis of Schiff Base Compounds : Schiff base compounds derived from benzaldehyde analogs demonstrated significant inhibition of steel corrosion in acidic solutions, suggesting applications in materials chemistry (Emregül & Hayvalı, 2006).
  • Copolymerization and Polymer Chemistry : Studies focused on the synthesis of novel copolymers of styrene with various substituted benzaldehydes, indicating the potential for creating new materials with specific properties (Kharas et al., 2015).

Biomedical Applications

  • Antimicrobial and Anticancer Potentials : Certain benzaldehyde derivatives exhibited antimicrobial and anticancer potentials, with structure-activity relationship studies highlighting the importance of specific substituents (Sigroha et al., 2012).
  • Sensor Development for Live Cell Imaging : A rhodamine-based sensor derived from benzaldehyde was developed for the recognition of trivalent metal ions, with applications in live cell imaging and molecular logic devices (Alam et al., 2017).

Safety And Hazards

The safety data sheet for a similar compound, “3-Hydroxy-4-methoxybenzaldehyde”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to note that while this data is for a similar compound, the safety and hazards of “3,5-Dimethyl-4-[(3-methylphenyl)methoxy]benzaldehyde” may be different and should be determined separately.

properties

IUPAC Name

3,5-dimethyl-4-[(3-methylphenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-12-5-4-6-15(7-12)11-19-17-13(2)8-16(10-18)9-14(17)3/h4-10H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEDJTHLAZRZJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-4-[(3-methylphenyl)methoxy]benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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